1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Description
1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C16H20ClN3O3S and its molecular weight is 369.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical compound 1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been explored for its potential in synthesizing new heterocyclic compounds with antimicrobial properties. For instance, a study detailed the synthesis of various heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which upon reaction with different reagents, yielded compounds with potential antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002).
Radioligand Development for Imaging
Research has also been conducted on the development of radioligands for imaging purposes, particularly in positron emission tomography (PET). A specific study synthesized and evaluated a compound related to the aforementioned chemical structure for its potential as an imaging agent for CB1 receptors in the brain, demonstrating its utility in in vitro autoradiography (Kumar et al., 2004).
Molecular Interaction Studies
Another significant area of research involving this compound is in the study of molecular interactions, particularly as an antagonist for specific receptors. For example, the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor has been studied, providing insights into the conformations and potential therapeutic applications of such compounds (Shim et al., 2002).
Dual Receptor Targeting for CNS Disorders
Research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, closely related to the compound , has shown the possibility of designing selective ligands or multifunctional agents targeting CNS disorders. These compounds have shown promising results as 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, offering potential therapeutic benefits for complex diseases (Canale et al., 2016).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S/c1-19-9-7-14(18-19)12-4-3-8-20(11-12)24(21,22)16-10-13(17)5-6-15(16)23-2/h5-7,9-10,12H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHTUQIREIKUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.